molecular formula C4H4BrF3O2 B6223892 3-bromo-2-(trifluoromethyl)propanoic acid CAS No. 1361941-67-4

3-bromo-2-(trifluoromethyl)propanoic acid

Cat. No.: B6223892
CAS No.: 1361941-67-4
M. Wt: 220.97 g/mol
InChI Key: VIMZJUGXYOCJDW-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)propanoic acid is an organic compound that features both bromine and trifluoromethyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(trifluoromethyl)propanoic acid typically involves the bromination of 2-(trifluoromethyl)propanoic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides can be used.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be employed.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)propanoic acid involves its interaction with various molecular targets and pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)propanoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for innovation in multiple fields .

Properties

CAS No.

1361941-67-4

Molecular Formula

C4H4BrF3O2

Molecular Weight

220.97 g/mol

IUPAC Name

2-(bromomethyl)-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C4H4BrF3O2/c5-1-2(3(9)10)4(6,7)8/h2H,1H2,(H,9,10)

InChI Key

VIMZJUGXYOCJDW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)C(F)(F)F)Br

Purity

95

Origin of Product

United States

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